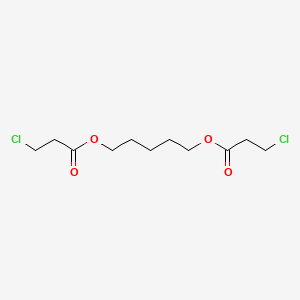
5-(3-Chloropropanoyloxy)pentyl 3-chloropropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Chloropropanoyloxy)pentyl 3-chloropropanoate is an organic compound with the molecular formula C11H18Cl2O4 and a molecular weight of 285.164 g/mol . This compound is characterized by the presence of two chloropropanoate groups attached to a pentyl chain. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloropropanoyloxy)pentyl 3-chloropropanoate typically involves the esterification of 3-chloropropanoic acid with pentanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants . The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include the use of microwave-enhanced synthesis methods to accelerate reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloropropanoyloxy)pentyl 3-chloropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Acidic or basic catalysts are used to facilitate hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include alcohols, amines, or thiols.
Hydrolysis Products: The hydrolysis of this compound yields 3-chloropropanoic acid and pentanol.
Scientific Research Applications
5-(3-Chloropropanoyloxy)pentyl 3-chloropropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-chloropropanoyloxy)pentyl 3-chloropropanoate involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to release 3-chloropropanoic acid, which may interact with cellular enzymes and receptors. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3-Chloropropanoic Acid: A related compound with similar chemical properties and reactivity.
3-Chloropropionyl Chloride: Another related compound used in organic synthesis.
Ethyl 3-Chloropropanoate: An ester derivative with similar reactivity.
Uniqueness
5-(3-Chloropropanoyloxy)pentyl 3-chloropropanoate is unique due to its dual ester functionality, which allows it to participate in a wider range of chemical reactions compared to its simpler analogs. This makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
CAS No. |
50343-50-5 |
|---|---|
Molecular Formula |
C11H18Cl2O4 |
Molecular Weight |
285.16 g/mol |
IUPAC Name |
5-(3-chloropropanoyloxy)pentyl 3-chloropropanoate |
InChI |
InChI=1S/C11H18Cl2O4/c12-6-4-10(14)16-8-2-1-3-9-17-11(15)5-7-13/h1-9H2 |
InChI Key |
HSPXGFSQEKOSDS-UHFFFAOYSA-N |
Canonical SMILES |
C(CCOC(=O)CCCl)CCOC(=O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Methoxy-5-methylphenyl)methyl]isoindole-1,3-dione](/img/structure/B14168761.png)
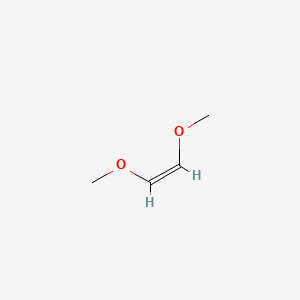
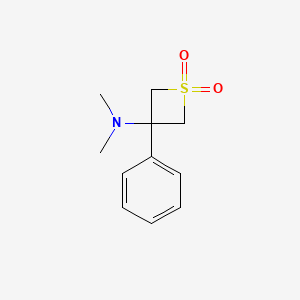
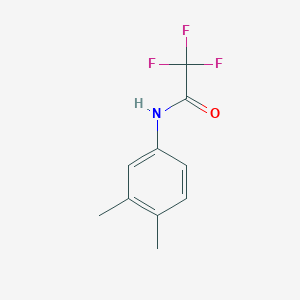
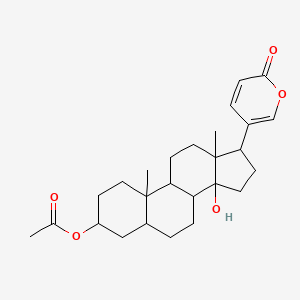
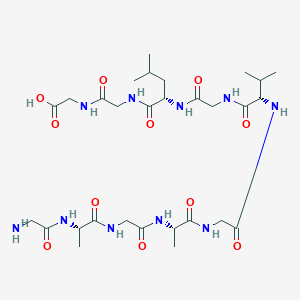

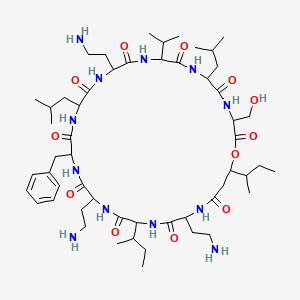
![1,3,5-Tri(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14168809.png)

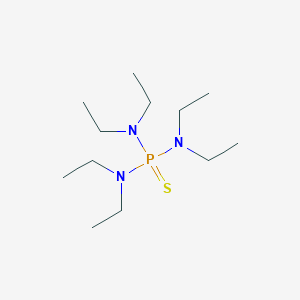
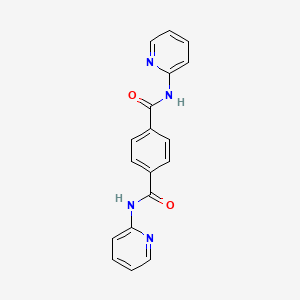
![(3aS,10cS)-2-[2-(diethylamino)ethyl]-4,5,6,10c-tetrahydropyrrolo[3,4-c]carbazole-1,3(2H,3aH)-dione](/img/structure/B14168848.png)
![Methyl 4-methyl-3-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]-1H-indole-2-carboxylate](/img/structure/B14168853.png)
